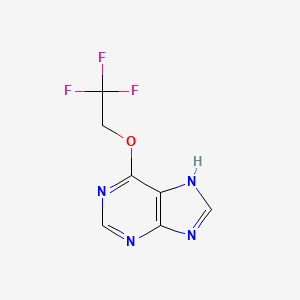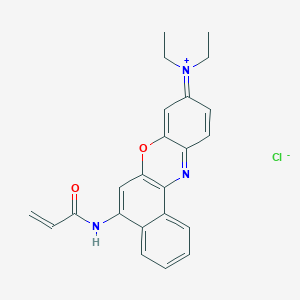
Nile blue acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nile blue acrylamide is a fluorescent monomer used in the synthesis of fluorescent polymers. These polymers are particularly useful in the preparation of fluorescent microspheres or nanoparticles, which are employed in bioimaging and drug delivery research . This compound is derived from Nile blue, a dye commonly used in histology to stain cell nuclei .
Vorbereitungsmethoden
Nile blue acrylamide can be synthesized through acid-catalyzed condensation reactions. The process involves the condensation of 5-(dialkylamino)-2-nitrosophenols with 1-naphthylamine, 3-(dialkylamino)phenols with N-alkylated 4-nitroso-1-naphthylamines, or N,N-dialkyl-1,4-phenylenediamines with 4-(dialkylamino)-1,2-naphthoquinones . Industrial production methods typically involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Nile blue acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Nile red, a derivative with distinct fluorescent properties.
Reduction: Reduction reactions can modify its fluorescent characteristics, making it useful in different applications.
Wissenschaftliche Forschungsanwendungen
Nile blue acrylamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Nile blue acrylamide involves its fluorescent properties. When incorporated into polymers, it exhibits fluorescence that can be used to detect various substances. The fluorescence intensity depends on the environment’s hydrophobicity, making it useful for sensing applications . This compound targets lipid membranes and other cellular structures, where it accumulates and fluoresces under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Nile blue acrylamide is unique due to its specific fluorescent properties and applications. Similar compounds include:
Nile red: A derivative of Nile blue, used for detecting lipids in cells.
Fluorescein o-acrylate: Another fluorescent monomer used in similar applications.
7-(Trifluoromethyl)coumarin acrylamide: Used in the synthesis of fluorescent polymers.
This compound stands out due to its specific staining properties and its ability to be incorporated into various polymer backbones for diverse applications.
Eigenschaften
Molekularformel |
C23H22ClN3O2 |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
diethyl-[5-(prop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-4-22(27)24-19-14-21-23(17-10-8-7-9-16(17)19)25-18-12-11-15(13-20(18)28-21)26(5-2)6-3;/h4,7-14H,1,5-6H2,2-3H3;1H |
InChI-Schlüssel |
DSLXBAJBQIYISM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C=C)OC2=C1)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


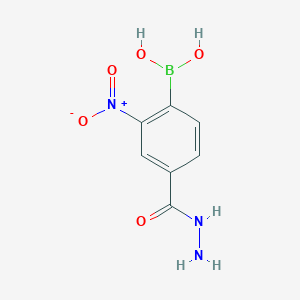
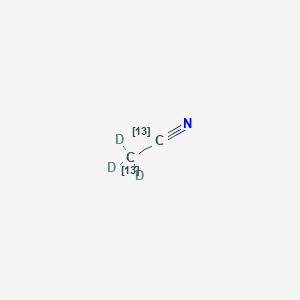
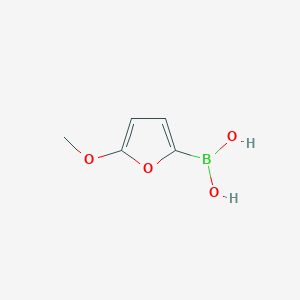

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)
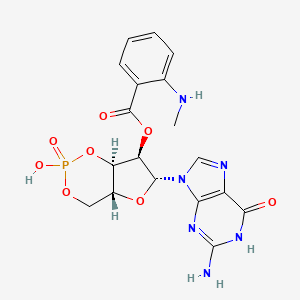

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
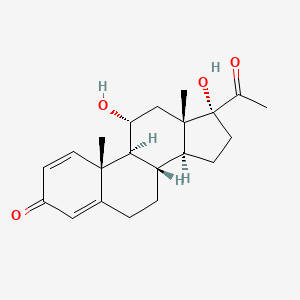
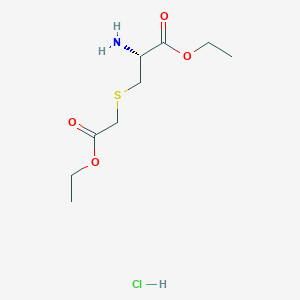
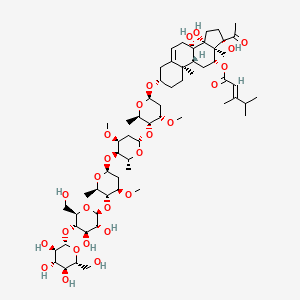
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
